An In-depth Technical Guide to (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-phenylglycine)
An In-depth Technical Guide to (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-phenylglycine)
CAS Number: 111524-95-9
Introduction
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine (Fmoc-D-Phg-OH), is a pivotal amino acid derivative for researchers and scientists in the fields of peptide chemistry, drug discovery, and materials science.[1] Its unique structural properties, conferred by the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and the phenyl side chain, make it an invaluable building block for the synthesis of complex peptides and peptidomimetics with enhanced biological activity and stability.[1] This technical guide provides a comprehensive overview of Fmoc-D-phenylglycine, with a focus on its chemical properties, applications in solid-phase peptide synthesis (SPPS), the critical challenge of racemization, and detailed experimental protocols to mitigate this issue.
Chemical and Physical Properties
Fmoc-D-phenylglycine is a white to off-white crystalline powder with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.40 g/mol .[2][3][4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 111524-95-9 | [2][3] |
| Molecular Formula | C₂₃H₁₉NO₄ | [2][5] |
| Molecular Weight | 373.40 g/mol | [3][6] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 170-180 °C | [3][4] |
| Optical Rotation | [α]D²⁰ = -81 ± 3° (c=1 in DMF) | [2] |
| Purity | ≥ 98.0% (HPLC) | [3] |
| Solubility | Soluble in DMF and other organic solvents | [4] |
| Storage | 2-8°C, keep cool and dry | [2][7] |
Applications in Peptide Synthesis and Drug Development
Fmoc-D-phenylglycine is a cornerstone in modern solid-phase peptide synthesis (SPPS) for several reasons:
-
Enhanced Bioactivity and Stability: The incorporation of D-phenylglycine into peptide sequences can significantly increase their resistance to enzymatic degradation, thereby prolonging their in vivo half-life and enhancing their therapeutic potential.[1]
-
Structural Constraint: The phenylglycine residue introduces conformational constraints into the peptide backbone, which can be crucial for mimicking or disrupting protein-protein interactions.
-
Drug Design: It is a key component in the synthesis of various therapeutic peptides, including those with antimicrobial, antiviral, and anticancer activities.[1][8]
The Challenge of Racemization in Fmoc-SPPS
A significant challenge in the use of Fmoc-D-phenylglycine is its high susceptibility to racemization (epimerization) during the iterative cycles of Fmoc-SPPS.[8][9] This is primarily due to the increased acidity of the α-proton, which can be abstracted under the basic conditions of both the Fmoc deprotection and the coupling steps.[10][11] Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, compromising its purity and biological activity.[11]
Several studies have systematically investigated the extent of racemization under various SPPS conditions. The choice of coupling reagents and the base used during the coupling step have been identified as the most critical factors.[7][8]
Quantitative Data on Racemization of Phenylglycine
The following table summarizes the percentage of the desired diastereomer of a model peptide synthesized under different coupling conditions, as reported by Liang et al. (2017). This data highlights the critical impact of reagent selection on maintaining stereochemical integrity.
| Coupling Reagent | Base | Correct Diastereomer (%) | Reference |
| HATU | DIPEA | 75 | [8] |
| HBTU | DIPEA | 72 | [8] |
| PyBOP | DIPEA | 70 | [8] |
| COMU | DIPEA | 92 | [8] |
| DEPBT | DIPEA | 85 | [8] |
| HATU | TMP | 93 | [8] |
| COMU | TMP | >99 | [8] |
| DEPBT | TMP | >99 | [8] |
| HATU | DMP | 91 | [8] |
| COMU | DMP | >99 | [8] |
| DEPBT | DMP | >99 | [8] |
Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine.
In a separate study, the synthesis of the pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH₂ using standard Fmoc-SPPS conditions resulted in 49% of the undesired diastereoisomer.[11] However, by optimizing the conditions to microwave-assisted SPPS at 50°C with DMTMM-BF₄ as the coupling reagent and NMM as the base, the diastereomeric purity was improved to 71%.[11]
Experimental Protocols
To minimize racemization and ensure the successful synthesis of phenylglycine-containing peptides, the following detailed protocol for manual Fmoc-SPPS is recommended.
Protocol: Minimized Racemization in Fmoc-SPPS of Phenylglycine-Containing Peptides
1. Resin Swelling:
- Place the appropriate amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for 1-2 hours with gentle agitation.[12]
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[12]
- Drain the solution.
- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[12]
- Drain the solution and wash the resin thoroughly with DMF (5 times).[12]
3. Coupling of Fmoc-D-phenylglycine (Low Racemization Conditions):
- In a separate vessel, dissolve Fmoc-D-phenylglycine (3 equivalents relative to resin loading) and a low-racemization coupling reagent such as COMU (3 equivalents) in DMF.[7][12]
- Add a sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.[7][12]
- Immediately add this activation mixture to the resin.
- Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test is obtained.[12]
- Drain the coupling solution and wash the resin with DMF (3 times) and then dichloromethane (DCM) (3 times).[12]
4. Subsequent Amino Acid Couplings:
- Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence. For amino acids other than phenylglycine, standard coupling reagents like HATU or HBTU with DIPEA as the base can be used.
5. Final Cleavage and Deprotection:
- After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[12]
- Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[12]
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[12]
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]
- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Fmoc-SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Racemization Mechanism of Fmoc-D-phenylglycine
Caption: Proposed mechanism for the base-catalyzed racemization of Fmoc-phenylglycine.
References
- 1. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-D-Phg-OH Novabiochem 111524-95-9 [sigmaaldrich.com]
- 4. China FMOC-D-PHG-OH(CAS# 111524-95-9) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. Fmoc-Phg-OH | C23H19NO4 | CID 7269367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fmoc-Phg-OH = 98.0 HPLC 102410-65-1 [sigmaaldrich.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
